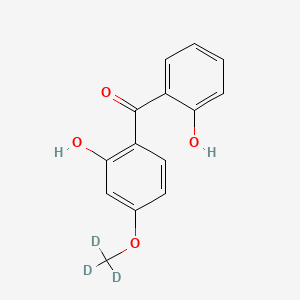
3-Deaza-xylouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deaza-xylouridine: is a purine nucleoside analog known for its broad antitumor activity. It is primarily used in research settings to study its effects on DNA synthesis and apoptosis induction. This compound has shown significant potential in targeting indolent lymphoid malignancies and various viral ailments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-xylouridine involves several steps, including the preparation of the nucleoside analog and its subsequent functionalizationThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities suitable for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Deaza-xylouridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleobase, potentially altering its biological activity.
Reduction: This reaction can be used to modify the functional groups on the nucleoside.
Substitution: This reaction involves replacing specific atoms or groups within the molecule to create derivatives with different properties
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include sodium borohydride and other reducing agents.
Substitution: Common reagents include halogenating agents and nucleophiles
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: 3-Deaza-xylouridine is used in chemical research to study nucleoside analogs and their interactions with other molecules. It serves as a model compound for understanding the behavior of modified nucleosides in various chemical environments .
Biology: In biological research, this compound is used to investigate its effects on DNA synthesis and cell cycle regulation. It has been shown to induce apoptosis in certain cancer cell lines, making it a valuable tool for studying cancer biology .
Medicine: this compound has potential therapeutic applications, particularly in the treatment of lymphoid malignancies and viral infections. Its ability to inhibit DNA synthesis and induce apoptosis makes it a promising candidate for further drug development .
Industry: In the industrial sector, this compound is used in the production of nucleoside analogs and other related compounds. Its unique properties make it a valuable component in the synthesis of various pharmaceuticals and research chemicals .
Mécanisme D'action
3-Deaza-xylouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in target cells. The compound interferes with the normal function of nucleic acids, leading to the disruption of cellular processes and ultimately cell death. The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic signaling pathways .
Comparaison Avec Des Composés Similaires
3-Deazaadenosine: Another purine nucleoside analog with similar antitumor activity.
3-Deazaguanosine: A deaza-modified nucleoside used in RNA research.
5-Fluorouracil: A fluorinated nucleoside analog used in cancer treatment
Uniqueness: 3-Deaza-xylouridine is unique in its specific structural modifications, which confer distinct biological activities compared to other nucleoside analogs. Its ability to target specific malignancies and viral infections sets it apart from other compounds in its class .
Propriétés
Formule moléculaire |
C10H13NO6 |
|---|---|
Poids moléculaire |
243.21 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8+,9?,10-/m1/s1 |
Clé InChI |
CBOKZNLSFMZJJA-UKUJCULDSA-N |
SMILES isomérique |
C1=CN(C(=O)C=C1O)[C@H]2C([C@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O |
Solubilité |
H2O 18 (mg/mL) DMSO > 150 (mg/mL) EtOH < 1 (mg/mL) DMF > 150 (mg/mL) EtOAc 0.2 (mg/mL) CHC13 0.2 (mg/mL) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


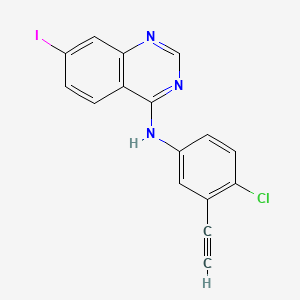
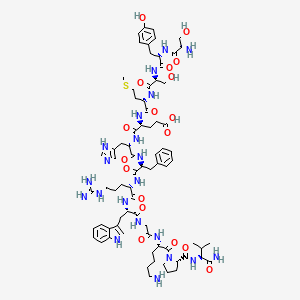
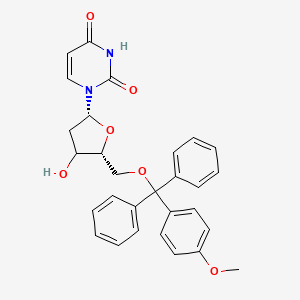
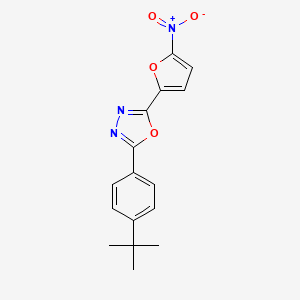
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)
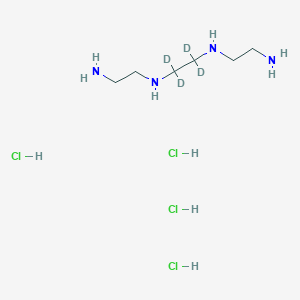




![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)
